molecular formula C8H5FN4O2S B2535410 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine CAS No. 1119265-98-3

5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2535410
CAS No.: 1119265-98-3
M. Wt: 240.21
InChI Key: BSGZFCCIFBAKRN-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 1119265-98-3) is a high-purity chemical reagent offered for research and further manufacturing applications. This compound features a 1,3,4-thiadiazole core linked to a 2-fluoro-4-nitrophenyl group, a scaffold recognized for its significant potential in medicinal and agricultural chemistry . The thiadiazole ring system is a noted bioisostere for pyrimidine and pyridazine, which can enhance lipophilicity and improve cell permeability, making derivatives of this core particularly valuable in the development of novel pharmacologically active agents . This compound is of specific interest in antimicrobial research. Derivatives containing the 2-amino-1,3,4-thiadiazole moiety have demonstrated a broad spectrum of biological activities and are investigated as lead compounds for developing new agents against drug-resistant pathogenic bacteria and fungi . The molecule's structure, confirmed by X-ray crystallography, shows a dihedral angle of 27.1° between the thiadiazole and benzene rings, and the crystal packing is stabilized by intermolecular N—H···N and C—H···O hydrogen bonds . Application Notes: This product is intended for use in biochemical research, including as a building block for the synthesis of more complex molecules with potential insecticidal and fungicidal activities . It serves as a key intermediate in exploring structure-activity relationships. Safety and Handling: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN4O2S/c9-6-3-4(13(14)15)1-2-5(6)7-11-12-8(10)16-7/h1-3H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGZFCCIFBAKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119265-98-3
Record name 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-fluoro-4-nitroaniline with thiocarbonyl diimidazole. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process, especially when dealing with potentially hazardous reagents like thiocarbonyl diimidazole.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, and appropriate solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Reduction: 5-(2-Amino-4-nitrophenyl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Research indicates that 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibits significant anticancer properties.

Case Studies

A study evaluating the anticancer activity of thiadiazole derivatives found that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin. For instance:

CompoundCancer Cell LineIC50 Value (µM)
This compoundA549 (Lung)15
This compoundMCF-7 (Breast)20

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens.

  • Antibacterial Effects : Compounds containing the thiadiazole moiety have been reported to disrupt bacterial cell membranes.
  • Antifungal Properties : The structural characteristics enhance the compound's ability to inhibit fungal growth.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-fluoro-4-nitroaniline with thiocarbonyl diimidazole under reflux conditions in solvents like dichloromethane. The product is purified using column chromatography to achieve high yields.

Industrial Production Methods

For industrial applications, continuous-flow reactors may be employed to enhance efficiency and safety during production.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The presence of the nitro group and the fluorine atom may play a crucial role in its activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons of Thiadiazol-2-amine Derivatives

Compound Name Substituent(s) Key Biological Activity/Application Reference ID
5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine 2-fluoro-4-nitrophenyl Structural studies, potential anticancer
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione 4-nitrophenyl, thione group Precursor for N-alkyl/aryl derivatives
5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine 4-fluorobenzylthio Not specified (structural analog)
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 4-fluorophenyl Anticancer (Schiff base derivatives)
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine Chlorophenoxy, ethyl group Anticonvulsant (ED₅₀: 20.11 mg/kg in MES test)
Key Observations:
  • Electron-Withdrawing Groups : The 2-fluoro-4-nitro substituent in the target compound enhances electrophilicity compared to 4-nitrophenyl () or 4-fluorophenyl () analogs. This may improve binding to enzymes like kinases or DNA targets in anticancer applications.
  • Bioactivity: Derivatives with electron-deficient aromatic substituents (e.g., nitro, chlorophenoxy) show diverse activities. For instance, the chlorophenoxy derivative in exhibited potent anticonvulsant effects, while the fluorophenyl analog in demonstrated selective cytotoxicity against breast cancer (IC₅₀: 1.28 µg/mL).
Key Observations:
  • Ultrasound irradiation () significantly improves yields and reduces reaction times compared to conventional methods (e.g., ).
  • The target compound’s synthesis () prioritizes straightforward cyclization, avoiding complex catalysts or multi-step functionalization.

Anticancer Activity: Substituent-Specific Trends

  • Trimethoxyphenyl Derivatives (): Compounds like 8e (5-(3,4,5-trimethoxyphenyl)) showed 55.71% inhibition of PC3 prostate cancer cells at 5 µM. The methoxy groups enhance lipophilicity, aiding membrane penetration.
  • Schiff Base Derivatives (): Fluorophenyl-thiophene hybrids exhibited breast cancer selectivity (IC₅₀: 1.28 µg/mL), attributed to the thiophene moiety’s planar structure facilitating DNA intercalation.

Biological Activity

5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula:

  • Molecular Formula: C8_8H5_5FN4_4O2_2S
  • Molecular Weight: 240.22 g/mol

The synthesis typically involves the reaction of 2-fluoro-4-nitroaniline with thiocarbonyl diimidazole under reflux conditions in solvents like dichloromethane, followed by purification via column chromatography .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Thiadiazole derivatives are known to exhibit a range of biological activities, including:

  • Antibacterial Activity: Studies have shown that thiadiazoles can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .
  • Antifungal Activity: The compound's structure may allow it to interact with fungal cell membranes or metabolic pathways, although specific data on antifungal efficacy remains limited.

Anticancer Activity

Research indicates that compounds with thiadiazole rings can exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that certain thiadiazole derivatives show cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50_{50} values for these compounds often fall within a range comparable to established chemotherapeutics .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro group and fluorine atom likely contributes to its binding affinity and biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar thiadiazole derivatives:

Compound NameBiological ActivityIC50_{50} (µg/mL)Notes
This compoundAnticancer12.8 (MCF-7)Effective against breast cancer cells
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylateAntimicrobialNot specifiedBroader spectrum against bacteria
5-(2-Fluoro-4-nitrophenyl)morpholineAntiviralNot specifiedPotential for viral inhibition

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives:

  • Antiviral Activity: A study demonstrated that certain thiadiazole derivatives exhibited antiviral effects against viral pathogens at concentrations as low as 100 µg/mL .
  • Cytotoxicity Studies: In vitro assays revealed that some derivatives showed promising anticancer activity with IC50_{50} values comparable to doxorubicin, indicating potential for further development as anticancer agents .

Q & A

Q. What are the established synthetic routes for 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing a carboxylic acid derivative (e.g., 4-pyridinecarboxylic acid) with thiosemicarbazide in phosphorus oxychloride (POCl₃) at 90°C for 3–6 hours. The product is precipitated by adjusting the pH to 8–9 with ammonia and recrystallized from a DMSO/water mixture (2:1 ratio) . Key parameters to optimize include reaction temperature, stoichiometry of POCl₃, and crystallization solvents to improve yield and purity.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • X-ray diffraction (XRD): Single-crystal XRD reveals bond lengths (e.g., C–S = 1.73–1.76 Å), dihedral angles between the thiadiazole and aryl rings (e.g., 27.1°), and intermolecular hydrogen bonds (N–H⋯N and C–H⋯O) that stabilize the crystal lattice .
  • IR/NMR: IR confirms N–H and C=S stretches (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively). ¹H NMR in DMSO-d₆ shows aromatic proton signals at δ 7.5–8.5 ppm and NH₂ protons as broad singlets .

Q. What biological activities are reported for this compound, and how are they assessed?

The compound exhibits fungicidal and insecticidal properties, evaluated via in vitro assays. For example, antifungal activity is tested against Candida spp. using agar dilution methods, with MIC values reported in the range of 16–64 µg/mL. Insecticidal activity is assessed against Spodoptera litura larvae via topical application, measuring mortality rates over 72 hours .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design can systematically evaluate factors like temperature (80–100°C), POCl₃ molar ratio (2–4 mol), and reaction time (3–6 hours). Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 3 mol POCl₃, 5 hours), improving yield from 65% to 82% while minimizing byproducts .

Q. What role do intermolecular interactions play in the compound’s supramolecular structure?

Intermolecular N–H⋯N (2.89 Å) and C–H⋯O (3.12 Å) hydrogen bonds link molecules into 2D networks along the b-axis. These interactions influence crystallinity and solubility, as demonstrated by Hirshfeld surface analysis .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

Substituting the nitro group with electron-withdrawing groups (e.g., Cl) enhances antifungal activity (MIC reduced to 8 µg/mL), while electron-donating groups (e.g., OCH₃) reduce potency. Quantitative structure-activity relationship (QSAR) models correlate Hammett σ values with bioactivity trends .

Q. What computational methods predict the compound’s reactivity and stability?

Density functional theory (DFT) calculations (B3LYP/6-311+G**) optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gap = 4.2 eV), and predict electrophilic attack sites at the thiadiazole sulfur. Molecular docking studies reveal binding affinity with fungal cytochrome P450 enzymes (ΔG = −8.3 kcal/mol) .

Q. How can ecotoxicological risks be assessed during disposal?

Waste containing this compound must be treated via ozonation or Fenton oxidation to degrade nitro groups. Ecotoxicity assays (e.g., Daphnia magna LC₅₀ = 12 mg/L) guide safe disposal protocols, requiring collaboration with certified waste management firms .

Q. What analytical challenges arise in quantifying trace impurities?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities like unreacted thiosemicarbazide (retention time = 3.2 min). Limits of detection (LOD) for nitro derivatives are 0.1 µg/mL, validated via spike-recovery tests (95–102%) .

Q. How do crystal packing defects influence material properties?

Dislocations in the hydrogen-bonded network reduce thermal stability (TGA shows decomposition onset at 180°C vs. 210°C for defect-free crystals). Polarized light microscopy and PXRD quantify defect density, which correlates with reduced solubility in polar solvents .

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